

Application Notes and Protocols for JH295 Hydrate in High-Throughput Screening

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Compound of Interest

Compound Name: JH295 hydrate

Cat. No.: B8118179

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Introduction

JH295 hydrate is a potent, irreversible, and selective inhibitor of the NIMA-related kinase 2 (Nek2).^{[1][2][3]} As a serine/threonine kinase, Nek2 plays a crucial role in the regulation of mitotic events, including centrosome separation and the spindle assembly checkpoint.^{[4][5]} Dysregulation of Nek2 activity is implicated in various cancers, making it an attractive therapeutic target.^{[3][6]} **JH295 hydrate** acts by covalently modifying a non-catalytic cysteine residue (Cys22) within the Nek2 kinase domain, leading to its irreversible inactivation.^{[1][4]} Its high selectivity for Nek2 over other mitotic kinases such as Cdk1, Aurora B, and Plk1 makes it a valuable tool for studying Nek2 function and for high-throughput screening (HTS) campaigns aimed at discovering novel Nek2 inhibitors.^{[1][4][6]}

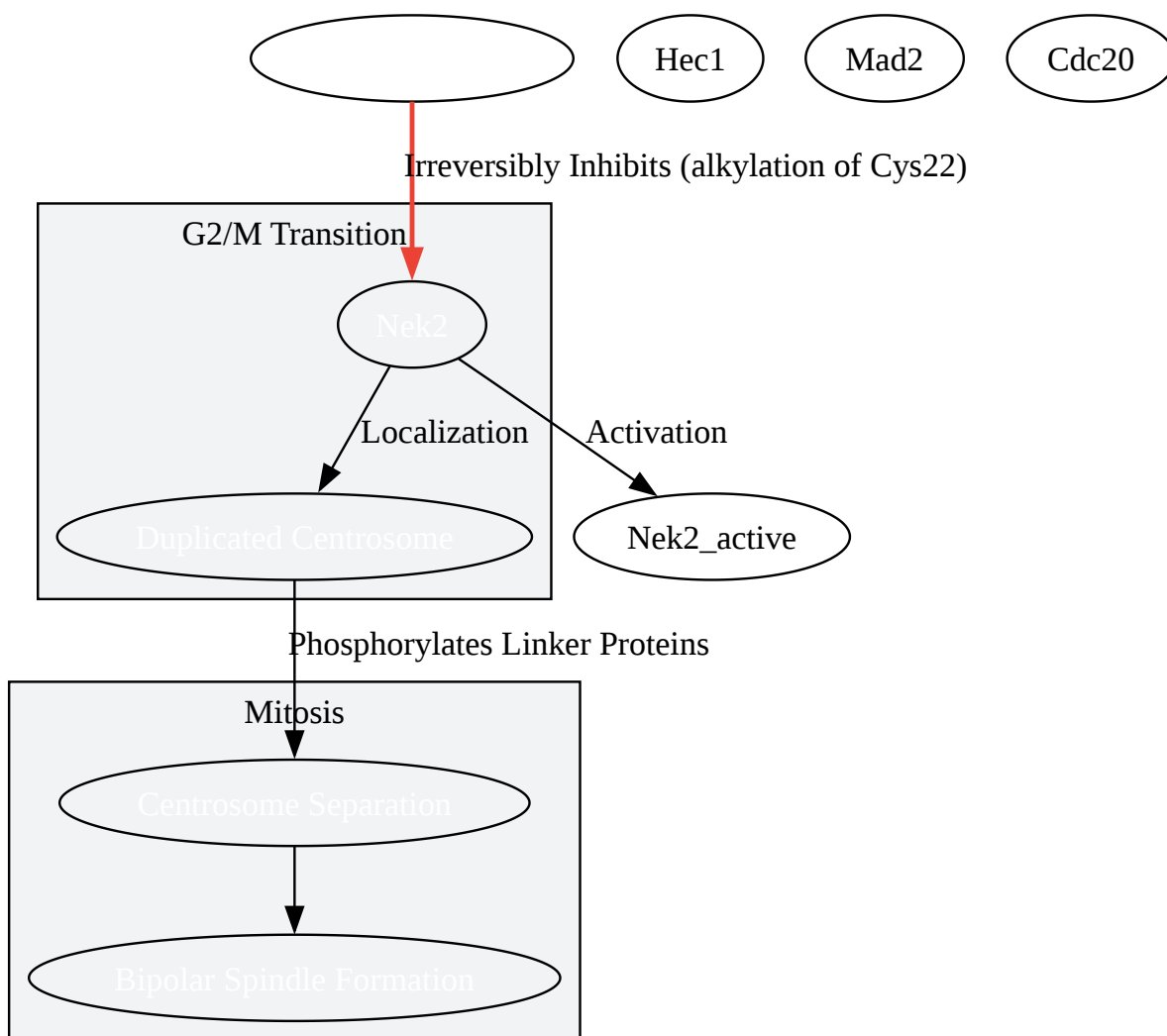
These application notes provide detailed protocols for utilizing **JH295 hydrate** in both biochemical and cell-based high-throughput screening assays to identify and characterize new Nek2 inhibitors.

Data Presentation

Table 1: In Vitro and Cellular Activity of **JH295 Hydrate**

Parameter	Value	Cell Line/System	Reference
IC50 (Biochemical Assay)	770 nM	Recombinant Nek2	[1][3]
IC50 (Cell-based Assay)	~1.3 μ M	RPMI7951 cells	[1]
Target Residue	Cys22	Nek2 Kinase Domain	[1][4]
Selectivity	Inactive against Cdk1, Aurora B, Plk1	Various	[1][4][6]

Signaling Pathway



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Experimental Protocols

Biochemical High-Throughput Screening Assay for Nek2 Inhibitors

This protocol describes a generic, adaptable biochemical assay for screening compound libraries for inhibitors of Nek2 kinase activity. The principle is based on the detection of ADP produced from the kinase reaction.

Workflow Diagram

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Materials:

- Recombinant human Nek2 kinase
- Nek2 peptide substrate (e.g., a biotinylated peptide containing a Nek2 phosphorylation motif)
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
- Test compounds dissolved in DMSO
- **JH295 hydrate** (as a positive control for irreversible inhibition)
- 384-well white, opaque plates
- Plate reader capable of luminescence or fluorescence detection

Procedure:

- Compound Dispensing:
 - Using an automated liquid handler, dispense test compounds and controls into the wells of a 384-well plate. Typically, a final concentration range of 1-10 µM is used for primary screening.
 - Include wells with DMSO only (negative control) and a dilution series of **JH295 hydrate** (positive control).
- Enzyme Addition:

- Prepare a solution of recombinant Nek2 kinase in assay buffer. The final concentration should be determined empirically to yield a robust signal in the assay window.
- Add the Nek2 enzyme solution to all wells.
- Pre-incubation:
 - To allow for the binding of irreversible inhibitors like JH295, pre-incubate the plate at room temperature for 30-60 minutes.
- Reaction Initiation:
 - Prepare a solution containing the Nek2 peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the K_m for Nek2 to facilitate the identification of both competitive and non-competitive inhibitors.
 - Add this solution to all wells to start the kinase reaction.
- Kinase Reaction Incubation:
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
- Reaction Termination and Signal Detection:
 - Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen ADP detection kit. This typically involves adding a reagent that both stops the kinase reaction and initiates a luminescence or fluorescence-generating reaction proportional to the ADP concentration.
- Data Acquisition and Analysis:
 - Measure the signal (luminescence or fluorescence) using a plate reader.
 - Normalize the data to the positive (no inhibition, DMSO) and negative (maximal inhibition, high concentration of a known inhibitor) controls.

- Identify "hits" as compounds that cause a significant reduction in the signal compared to the DMSO control.

Cell-Based High-Throughput Screening Assay for Nek2 Inhibition

This protocol describes a cell-based assay to screen for compounds that inhibit Nek2 activity within a cellular context, leading to a specific phenotype such as cell death or cell cycle arrest in cancer cell lines that are sensitive to Nek2 inhibition.

Workflow Diagram

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Materials:

- A cancer cell line known to be sensitive to Nek2 inhibition (e.g., certain breast cancer or multiple myeloma cell lines).
- Complete cell culture medium.
- Test compounds dissolved in DMSO.
- **JH295 hydrate** (as a positive control).
- A cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- 384-well clear-bottom, white-walled plates.
- Multichannel pipettes or automated liquid handling system.
- Plate reader capable of luminescence or fluorescence detection.
- Cell culture incubator (37°C, 5% CO₂).

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into 384-well plates at a predetermined optimal density.
 - Incubate the plates for 18-24 hours to allow for cell attachment.
- Compound Treatment:
 - Add the test compounds, DMSO (negative control), and a dilution series of **JH295 hydrate** (positive control) to the wells.
- Incubation:
 - Incubate the plates for a period that allows for the observation of a phenotypic change (e.g., 48-72 hours).
- Cell Viability Measurement:
 - Equilibrate the plates to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's protocol.
 - Incubate as required for signal development (typically 10-30 minutes).
- Data Acquisition and Analysis:
 - Measure the luminescence or fluorescence signal using a plate reader.
 - Normalize the data to controls and calculate the percentage of cell viability.
 - Identify hits as compounds that significantly reduce cell viability.

Hit Confirmation and Characterization

Compounds identified as hits in the primary screen should be subjected to further validation.

- Dose-Response Analysis: Confirm the activity of hit compounds by performing dose-response curves to determine their IC₅₀ values.
- Irreversibility Washout Assay: To determine if a hit compound is an irreversible inhibitor like JH295, a washout experiment can be performed.
 - Pre-incubate Nek2 with the inhibitor.
 - Dilute the enzyme-inhibitor complex to a concentration where the inhibitor is no longer effective if it is reversible.
 - Measure the recovery of enzyme activity over time. Irreversible inhibitors will show no or very slow recovery of activity.
- Selectivity Profiling: Test hit compounds against a panel of other kinases to determine their selectivity profile.
- Mechanism of Action Studies: Further experiments can be conducted to elucidate the mechanism of action of the confirmed hits, such as determining if they are ATP-competitive and if they target Cys22 of Nek2.

These protocols provide a framework for the application of **JH295 hydrate** in high-throughput screening for the discovery of novel Nek2 inhibitors. The specific parameters for each assay should be optimized to ensure robust and reliable results.

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